molecular formula C17H15FN4O B2537359 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898650-35-6

3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2537359
CAS No.: 898650-35-6
M. Wt: 310.332
InChI Key: AICUBCHYCMUTEM-UHFFFAOYSA-N
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Description

Core Structure and Isomeric Relationships

The 1,2,4-triazin-5(4H)-one scaffold is a six-membered nitrogen-containing heterocycle with three nitrogen atoms at positions 1, 2, and 4, and a ketone group at position 5. This structure distinguishes it from other triazine isomers (1,3,5-triazines and 1,2,3-triazines), which differ in nitrogen positioning and functional group arrangements.

Triazine Isomer Nitrogen Positions Functional Group Key Applications
1,2,4-Triazin-5(4H)-one 1, 2, 4 Ketone at position 5 Antimalarials, anticancer agents
1,3,5-Triazine 1, 3, 5 None Herbicides, resins
1,2,3-Triazine 1, 2, 3 None Explosives, pharmaceuticals

In 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, the triazinone core is substituted at positions 3 and 6. The 3-position bears a 3-fluorophenylamino group, introducing both electronic and steric effects, while the 6-position hosts a 4-methylbenzyl group, enhancing lipophilicity and molecular bulk.

Comparative Analysis of Substituent Effects

The substituents in this compound are critical to its pharmacological profile:

  • 3-Fluorophenylamino Group : Fluorine’s electronegativity enhances the electron-withdrawing nature of the amino group, potentially modulating hydrogen-bonding interactions and metabolic stability.
  • 4-Methylbenzyl Group : The methylbenzyl moiety increases hydrophobicity, which may improve membrane permeability and receptor binding affinity.

These modifications align with strategies in medicinal chemistry to optimize bioavailability and target specificity.

Properties

IUPAC Name

3-(3-fluoroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-5-7-12(8-6-11)9-15-16(23)20-17(22-21-15)19-14-4-2-3-13(18)10-14/h2-8,10H,9H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICUBCHYCMUTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and an appropriate nucleophile.

    Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using a methylbenzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-triazin-5(4H)-one scaffold undergoes nucleophilic attacks at electron-deficient positions. The 6-(4-methylbenzyl) group directs reactivity toward the triazine ring’s N-amino and carbonyl sites.

Key Observations:

  • Amination : Reacts with alkyl/aryl amines at the C-3 position under mild acidic conditions (e.g., Sc(OTf)₃ catalysis) to form substituted derivatives .

  • Halogenation : Chlorination at C-2 occurs with POCl₃, enabling further cross-coupling reactions.

Deprotection and Functional Group Interconversion

The 4-methylbenzyl group acts as a protective moiety, removable under strong acidic conditions:

Reaction TypeConditionsYield (%)Source
TfOH-assisted deprotection0.5 M TfOH in DCM, 25°C, 12 h72–88
TFA-mediated cleavage5% TFA in DCM, reflux, 6 h45–60

Post-deprotection, the free amino group participates in reductive amination or acylation .

Cyclization and Condensation

The triazinone core facilitates cyclocondensation with aldehydes and isocyanides via the Groebke–Blackburn–Bienaymé (GBB) reaction:

Example Protocol :

  • Reactants : 6-amino-3-(benzylamino)-1,2,4-triazin-5(4H)-one (1.0 equiv), aldehyde (1.2 equiv), isocyanide (1.2 equiv).

  • Catalyst : Sc(OTf)₃ (0.1 equiv).

  • Conditions : Microwave irradiation at 100°C for 2 h in methanol.

  • Outcome : Imidazo[2,1-f] triazin-4(3H)-one derivatives (Table 1).

Table 1: GBB Reaction Yields with Varied Substituents

AldehydeIsocyanideProduct Yield (%)
Benzaldehydetert-Butyl42
4-ChlorobenzaldehydeCyclohexyl53
2,4-DimethoxybenzaldehydeCyclohexyl21

Substituent-Directed Reactivity

Electron-withdrawing groups (e.g., 3-fluoroanilino) enhance electrophilicity at C-6, enabling regioselective modifications:

  • Fluorophenyl Group : Directs electrophilic aromatic substitution (e.g., nitration) at the para-position relative to fluorine .

  • Methylbenzyl Group : Stabilizes radicals in photochemical reactions, facilitating C–H functionalization.

Oxidation and Reduction

  • Oxidation : The triazine ring resists oxidation, but the 4-methylbenzyl side chain is oxidized to a benzoic acid derivative using KMnO₄/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazinone to a dihydrotriazine intermediate .

Mechanistic Insights

  • Base Sensitivity : Deprotonation at N-4 under basic conditions (e.g., K₂CO₃/DMSO) generates a nucleophilic site for alkylation .

  • Acid Stability : Stable in HCl (≤1 M) but undergoes hydrolytic ring-opening in concentrated H₂SO₄.

Scientific Research Applications

Structural Features

The compound features a triazine core substituted with a fluorophenyl group and a methylbenzyl group. This structural configuration is significant for its interaction with biological targets, influencing both its efficacy and selectivity in various applications.

Anticancer Activity

Numerous studies have reported the anticancer properties of triazine derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been a focal point of research.

Case Study: Breast Cancer Inhibition

A study investigating similar triazine derivatives demonstrated significant inhibition of breast cancer cell growth. The most effective compounds showed IC50 values comparable to established therapies like Olaparib, highlighting the potential of these compounds in cancer treatment.

Antimicrobial Properties

Triazine derivatives have shown promising antimicrobial activity against various pathogens. The mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

Research has indicated that certain triazine compounds can effectively inhibit the growth of bacteria and fungi. For instance, specific derivatives displayed minimum inhibitory concentrations (MIC) within clinically relevant ranges against resistant strains.

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, particularly for targets involved in metabolic processes or disease states.

Case Study: Tyrosinase Inhibition

In studies focused on enzyme inhibition, triazine derivatives demonstrated competitive inhibition of tyrosinase with IC50 values below 50 µM. This suggests their potential utility in treating pigmentation disorders or as cosmetic agents.

Interaction with DNA Repair Mechanisms

Research indicates that this compound may enhance DNA damage in cancer cells by inhibiting poly (ADP-ribose) polymerase (PARP), a key player in DNA repair pathways. This mechanism can promote apoptosis in cancer cells, making it a candidate for combination therapies.

Mechanism of Action

The mechanism of action of 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one with analogous triazinone derivatives:

Compound Name Substituents (Position 3) Substituents (Position 6) Key Properties/Applications References
Target Compound 3-fluorophenylamino 4-methylbenzyl Hypothetical; potential pharmaceutical/herbicidal use
Metribuzin Methylthio (SCH₃) tert-Butyl (C(CH₃)₃) Herbicide; water solubility: 1.22 mg/L; soil persistence: low-moderate
4-Amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one Mercapto (SH) Trifluoromethyl (CF₃) Antimicrobial, anti-biofilm activity; enhanced via fluorination
3-(3-Hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one 3-Hydroxypropylthio 2-(2-thienyl)vinyl Anticancer activity (in vitro)
Hexazinone Cyclohexylamino tert-Butyl Herbicide; inhibits photosynthesis

Physicochemical Properties

  • Solubility : Metribuzin’s water solubility (1.22 mg/L) is attributed to its tert-butyl group and methylthio substituent . The target compound’s 4-methylbenzyl group likely reduces water solubility due to hydrophobicity, though the 3-fluorophenyl group may mitigate this slightly via polar interactions.
  • Thermal Stability : Metribuzin melts at 125–126.5°C . The target compound’s aromatic substituents may increase melting point due to rigid planar structures.

Biological Activity

3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Biological Activity Overview

The biological activity of 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has been evaluated in various studies, focusing on its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Escherichia coli7.81
Salmonella typhi31.25

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. For instance:

Fungal StrainMIC (µg/mL)
Candida albicans15.62
Aspergillus flavus31.25

These results suggest that the compound could serve as a potential antifungal agent, especially in treating infections caused by resistant strains .

Case Study 1: Efficacy Against Biofilms

A study evaluated the efficacy of 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one against biofilms formed by Staphylococcus aureus. The compound demonstrated a Biofilm Inhibition Concentration (BIC) significantly lower than conventional antibiotics like ciprofloxacin:

TreatmentBIC (µg/mL)
3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one62.216
Ciprofloxacin0.381

This indicates a promising potential for the compound in managing biofilm-associated infections .

Case Study 2: Structure-Activity Relationship

Research has highlighted the importance of specific substituents on the triazine ring in enhancing biological activity. Variants of the triazine structure were synthesized and tested for their antibacterial properties:

CompoundMIC (µg/mL)Activity Type
Compound A10Bactericidal
Compound B25Bacteriostatic

These findings emphasize that modifications to the molecular structure can significantly influence activity against pathogens .

Q & A

Q. What synthetic strategies are suitable for preparing 3-((3-fluorophenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with amino-lysis of a mercapto-triazinone precursor (e.g., 3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one) in refluxing ethanol to yield the amino intermediate. Subsequent condensation with aromatic aldehydes (e.g., 2-hydroxybenzaldehyde) forms arylidene derivatives, followed by cycloaddition with thioglycolic acid to generate thiazolidinone intermediates. Fluorine incorporation via fluoroalkylation (e.g., ethyl trifluoroacetate in THF) targets the active methylene group rather than NH protons, as confirmed by NMR spectral shifts (δ 2.68 ppm for CH2 protons disappearing post-fluoroalkylation) . Optimization involves monitoring reaction time, solvent polarity, and stoichiometry to minimize side products.

Q. How can spectroscopic techniques validate the structure of this compound?

  • IR Spectroscopy : Key absorptions include ν ~1670 cm⁻¹ (C=O stretch of triazinone), ~1250 cm⁻¹ (C-F stretch), and absence of NH2 signals post-condensation .
  • 1H NMR : Aromatic protons appear at δ 7.68–6.9 ppm; NH protons (1,2,4-triazine) resonate at δ 13.4 ppm. Fluoroalkylation is confirmed by disappearance of CH2 protons (δ 2.68 ppm) .
  • 13C NMR : Signals at δ ~172 ppm (C=O), ~147 ppm (C-NH2), and ~115 ppm (triazine carbons) .

Q. What in vitro assays are recommended for preliminary antifungal activity screening?

Use agar diffusion or microdilution assays against fungal strains (e.g., Candida albicans, Aspergillus niger). Minimum inhibitory concentration (MIC) values are determined by serial dilution in nutrient broth. Fluorinated triazinones exhibit enhanced activity due to electron-withdrawing effects of fluorine, as seen in related compounds with MICs ranging from 8–64 µg/mL .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence biological activity?

The 3-fluorophenyl group enhances lipophilicity and membrane penetration, while the 4-methylbenzyl moiety may improve binding to fungal cytochrome P450 enzymes. Comparative studies show that trifluoromethyl substituents (e.g., in 6-(trifluoromethyl) analogs) increase antifungal potency by 2–4-fold compared to non-fluorinated derivatives . Steric hindrance from bulky groups (e.g., tert-butyl) can reduce activity, as observed in metribuzin analogs .

Q. What mechanistic insights explain the regioselectivity of fluoroalkylation in triazinone derivatives?

Fluoroalkylation preferentially occurs at the active methylene (COCH2) site due to higher nucleophilicity compared to NH protons. This is supported by 1H NMR data showing retention of NH signals (δ 13.4 ppm) and disappearance of CH2 protons post-reaction. Density functional theory (DFT) calculations suggest that electron-deficient triazinone rings stabilize transition states at methylene positions .

Q. How can environmental fate studies be designed for triazinone derivatives?

  • Soil Column Experiments : Assess leaching potential by spiking soil with the compound and analyzing drainage water via HPLC-MS/MS. Metribuzin, a structural analog, shows 0.005 ppm residual levels in soil after 393 days, with degradation products like 4-amino-6-tert-butyl-1,2,4-triazin-3,5-dione .
  • Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C. Fluorine substituents typically reduce hydrolysis rates compared to non-halogenated analogs .

Q. How can tautomerism or dynamic equilibrium between structural forms affect reactivity?

Arylidenehydrazone derivatives of triazinones can exist in equilibrium between acyclic hydrazone and bicyclic triazolo-triazinone forms. This dynamic behavior is characterized by variable-temperature NMR and UV-Vis spectroscopy. For example, equilibrium shifts toward the bicyclic form in polar solvents (e.g., DMSO), altering reactivity in cycloaddition reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported antifungal activities: How to address them?

Variations in MIC values across studies may arise from differences in fungal strains, inoculum size, or assay conditions. Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole). For example, a fluorinated triazinone showed MIC = 16 µg/mL against C. albicans in one study but 32 µg/mL in another due to inoculum size differences .

Q. Conflicting spectral assignments for NH protons: How to resolve ambiguity?

Use deuterium exchange experiments: NH protons disappear upon D2O addition, while CH2 signals remain. For example, δ 13.4 ppm (NH of triazinone) and δ 5.5 ppm (NH2) were unambiguously assigned via this method .

Methodological Recommendations

  • Synthetic Optimization : Use high-boiling solvents (e.g., dioxane) for cycloaddition to prevent intermediate decomposition .
  • Bioactivity Testing : Combine in vitro assays with in silico docking (e.g., CYP51 enzyme targets) to rationalize structure-activity relationships .
  • Environmental Analysis : Employ SPE-LC/MS for trace detection in water, with a LOQ of 0.1 µg/L .

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